Cas no 1188890-30-3 (Lck Inhibitor III)

Lck Inhibitor III is a selective and potent small-molecule inhibitor targeting lymphocyte-specific protein tyrosine kinase (Lck), a key regulator of T-cell receptor signaling. This compound exhibits high specificity for Lck, effectively suppressing its kinase activity and downstream signaling pathways, making it a valuable tool for studying T-cell activation and immune responses. Its well-characterized mechanism of action and consistent inhibitory profile ensure reliable performance in biochemical and cellular assays. Lck Inhibitor III is suitable for research applications exploring autoimmune diseases, transplant rejection, and T-cell-mediated disorders. The compound demonstrates favorable solubility and stability, facilitating its use in both in vitro and ex vivo experimental systems.
Lck Inhibitor III structure
Lck Inhibitor III structure
Product name:Lck Inhibitor III
CAS No:1188890-30-3
MF:C25H30N6O4
Molecular Weight:478.543505191803
CID:5518989
PubChem ID:46942352

Lck Inhibitor III 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinamine, 2-(1H-benzimidazol-1-yl)-N-(5-methoxy-2-methylphenyl)-6-[2-(4-morpholinyl)ethoxy]-, hydrate (1:1)
    • Lck Inhibitor III
    • 1188890-30-3
    • DA-54824
    • J-003900
    • HY-112335
    • CS-0045246
    • インチ: 1S/C25H28N6O3.H2O/c1-18-7-8-19(32-2)15-21(18)27-23-16-24(34-14-11-30-9-12-33-13-10-30)29-25(28-23)31-17-26-20-5-3-4-6-22(20)31;/h3-8,15-17H,9-14H2,1-2H3,(H,27,28,29);1H2
    • InChIKey: ZCZUQIMFQZQEHJ-UHFFFAOYSA-N
    • SMILES: N(C1C(=CC=C(OC)C=1)C)C1C=C(OCCN2CCOCC2)N=C(N2C=NC3=CC=CC=C23)N=1.O

計算された属性

  • 精确分子量: 478.23285346g/mol
  • 同位素质量: 478.23285346g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 624
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.6Ų

Lck Inhibitor III Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-311372-5mg
Lck Inhibitor III,
1188890-30-3
5mg
¥4964.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-311372-5 mg
Lck Inhibitor III,
1188890-30-3
5mg
¥4,964.00 2023-07-10

Lck Inhibitor III 関連文献

Lck Inhibitor IIIに関する追加情報

Comprehensive Overview of Lck Inhibitor III (CAS 1188890-30-3): Mechanism, Applications, and Research Insights

The Lck Inhibitor III (CAS 1188890-30-3) is a highly selective small-molecule inhibitor targeting the lymphocyte-specific protein tyrosine kinase (Lck), a critical regulator of T-cell receptor (TCR) signaling. As a key player in immunology and oncology research, this compound has garnered significant attention for its potential in modulating immune responses and treating autoimmune diseases. Researchers and pharmaceutical developers frequently search for terms like "Lck inhibitor mechanism of action", "CAS 1188890-30-3 applications", and "Lck Inhibitor III clinical potential", reflecting the growing interest in its therapeutic applications.

Structurally, Lck Inhibitor III belongs to the class of ATP-competitive kinase inhibitors, designed to disrupt the phosphorylation cascade initiated by TCR activation. Its high specificity for Lck kinase over other Src-family kinases makes it a valuable tool for studying T-cell biology. Recent studies highlight its role in investigating T-cell exhaustion, a hot topic in cancer immunotherapy, where modulating Lck activity could enhance CAR-T cell efficacy. Keywords such as "Lck inhibitor in immunotherapy" and "CAS 1188890-30-3 solubility" are commonly queried, underscoring its relevance in cutting-edge research.

From a biochemical perspective, Lck Inhibitor III exhibits nanomolar potency (IC50 ~10 nM) and favorable pharmacokinetic properties, enabling its use in both in vitro and in vivo models. Its ability to suppress interleukin-2 (IL-2) production in activated T-cells aligns with current explorations into autoimmune disorder treatments, addressing search trends like "Lck inhibitors for rheumatoid arthritis". The compound's stability in DMSO (up to 10 mM) also makes it practical for high-throughput screening assays.

Emerging applications of CAS 1188890-30-3 extend to virology research, particularly in studies examining HIV-1 replication, where Lck-mediated signaling facilitates viral entry. This connection has spurred searches for "Lck Inhibitor III HIV studies", demonstrating its multidisciplinary utility. Furthermore, its role in checkpoint inhibitor resistance mechanisms positions it as a candidate for combination therapies in oncology—a trending focus area in precision medicine.

Quality and sourcing are paramount for researchers utilizing Lck Inhibitor III. Frequently asked questions include "CAS 1188890-30-3 supplier purity" and "Lck Inhibitor III storage conditions", emphasizing the need for reliable documentation (typically ≥98% purity by HPLC). Proper handling at -20°C under desiccated conditions ensures compound integrity, a detail often highlighted in protocol-driven queries.

In summary, Lck Inhibitor III (CAS 1188890-30-3) represents a versatile research tool bridging immunology, oncology, and virology. Its alignment with trending topics like immune checkpoint modulation and cell signaling pathways ensures continued relevance in both academic and pharmaceutical spheres. As investigations progress, this compound may unlock novel therapeutic strategies for immune-related pathologies.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD